N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure, which combines multiple functional groups that contribute to its diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
QJEBFDLMGBXVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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